molecular formula C20H24N2O3 B5871077 N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide

N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide

Cat. No.: B5871077
M. Wt: 340.4 g/mol
InChI Key: UFORSPHLHMXDJJ-UHFFFAOYSA-N
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Description

N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a phenoxy group, an acetamide group, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide typically involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 2-aminophenylbutanamide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. The pathways involved could include inhibition of metabolic enzymes or signaling proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide
  • N-(2-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide

Uniqueness

N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide is unique due to its specific substitution pattern on the phenoxy and acetamide groups. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[2-[[2-(3,5-dimethylphenoxy)acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-4-7-19(23)21-17-8-5-6-9-18(17)22-20(24)13-25-16-11-14(2)10-15(3)12-16/h5-6,8-12H,4,7,13H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFORSPHLHMXDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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